Cas no 697739-05-2 (Methyl 6-fluoro-1H-indazole-4-carboxylate)
Methyl 6-fluoro-1H-indazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-fluoro-1H-indazole-4-carboxylate
- 1H-Indazole-4-carboxylicacid, 6-fluoro-, methyl ester
- 6-Fluoro-4-indazolecarboxylic acid methyl ester
- SCHEMBL4717977
- 697739-05-2
- A866753
- AS-34090
- 6-Fluoro-4-indazolecarboxylic acid methyl ester
- FT-0730800
- EN300-7404805
- HLNVECDTQXVGPS-UHFFFAOYSA-N
- PB20210
- DTXSID70646378
- MFCD07781746
- AKOS006286885
- SY021249
- CS-0052538
- 1H-Indazole-4-carboxylic acid, 6-fluoro-, methyl ester
- Methyl 6-fluoro-1H-indazole-4-carboxylic acid
- 6-Fluoro-4-indazole carboxylic acid methyl ester
- DB-074217
-
- MDL: MFCD07781746
- Inchi: 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
- InChI Key: HLNVECDTQXVGPS-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C2C=NNC=2C=1
Computed Properties
- Exact Mass: 194.04900
- Monoisotopic Mass: 194.04915563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.98000
- LogP: 1.48860
Methyl 6-fluoro-1H-indazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H177216-500mg |
Methyl 6-fluoro-1H-indazole-4-carboxylate |
697739-05-2 | 97% | 500mg |
¥12853.90 | 2023-09-02 | |
| Alichem | A269002554-5g |
Methyl 6-fluoro-1H-indazole-4-carboxylate |
697739-05-2 | 95% | 5g |
$1314.54 | 2023-09-01 | |
| Alichem | A269002554-10g |
Methyl 6-fluoro-1H-indazole-4-carboxylate |
697739-05-2 | 95% | 10g |
$1720.56 | 2023-09-01 | |
| Alichem | A269002554-25g |
Methyl 6-fluoro-1H-indazole-4-carboxylate |
697739-05-2 | 95% | 25g |
$2814.00 | 2023-09-01 | |
| Chemenu | CM108470-1g |
1h-indazole-4-carboxylic acid, 6-fluoro-, methyl ester |
697739-05-2 | 95% | 1g |
$352 | 2021-08-06 | |
| Chemenu | CM108470-5g |
1h-indazole-4-carboxylic acid, 6-fluoro-, methyl ester |
697739-05-2 | 95% | 5g |
$795 | 2021-08-06 | |
| Chemenu | CM108470-10g |
1h-indazole-4-carboxylic acid, 6-fluoro-, methyl ester |
697739-05-2 | 95% | 10g |
$1062 | 2021-08-06 | |
| Chemenu | CM108470-25g |
1h-indazole-4-carboxylic acid, 6-fluoro-, methyl ester |
697739-05-2 | 95% | 25g |
$1772 | 2021-08-06 | |
| TRC | F402673-10mg |
6-Fluoro-4-indazolecarboxylic Acid Methyl Ester |
697739-05-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402673-50mg |
6-Fluoro-4-indazolecarboxylic Acid Methyl Ester |
697739-05-2 | 50mg |
$ 185.00 | 2022-06-05 |
Methyl 6-fluoro-1H-indazole-4-carboxylate Suppliers
Methyl 6-fluoro-1H-indazole-4-carboxylate Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Methyl 6-fluoro-1H-indazole-4-carboxylate
Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2): A Key Intermediate in Modern Pharmaceutical Research
Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2) is a highly significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its unique structural framework, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The presence of a fluorine atom at the 6-position and a carboxylate ester group at the 4-position imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists.
The Methyl 6-fluoro-1H-indazole-4-carboxylate molecule belongs to the indazole class of heterocycles, which are widely recognized for their pharmacological significance. Indazoles exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The fluorine substitution in this compound enhances its metabolic stability and binding affinity to biological targets, thereby improving its pharmacokinetic profile. This feature is particularly valuable in drug design, where optimizing bioavailability and target engagement are critical.
In recent years, significant advancements have been made in understanding the role of fluorinated indazoles in medicinal chemistry. Studies have demonstrated that the introduction of fluorine atoms can modulate the electronic properties of aromatic rings, leading to enhanced interactions with enzymes and receptors. For instance, Methyl 6-fluoro-1H-indazole-4-carboxylate has been employed in the synthesis of inhibitors targeting various disease-related pathways. Its structural flexibility allows for further derivatization, enabling the creation of novel analogs with improved therapeutic efficacy.
One notable application of this compound is in the development of anticancer agents. Fluorinated indazoles have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. Research has highlighted the potential of derivatives of Methyl 6-fluoro-1H-indazole-4-carboxylate in targeting specific oncogenic proteins. These findings align with the growing trend toward precision medicine, where tailored therapeutic strategies are designed based on individual patient profiles.
The synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that pharmaceutical-grade material is obtained for further applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. These synthetic strategies not only highlight the sophistication of modern chemical research but also underscore the importance of innovative approaches in drug development.
Another area where Methyl 6-fluoro-1H-indazole-4-carboxylate has made a significant impact is in the field of antiviral research. The unique structural features of this compound make it an attractive candidate for developing inhibitors against viral proteases and polymerases. Recent studies have explored its derivatives as potential treatments for RNA viruses, including those responsible for emerging infectious diseases. The ability to modify its core structure allows researchers to fine-tune its pharmacological properties, enhancing its antiviral activity while minimizing side effects.
The role of computational chemistry in optimizing derivatives of Methyl 6-fluoro-1H-indazole-4-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with remarkable accuracy. This approach has accelerated the drug discovery process by identifying promising candidates early in the development pipeline. Furthermore, virtual screening methods have been utilized to explore large chemical libraries, facilitating the identification of novel analogs with enhanced therapeutic potential.
In conclusion, Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes and versatile reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in developing innovative treatments that address unmet medical needs.
697739-05-2 (Methyl 6-fluoro-1H-indazole-4-carboxylate) Related Products
- 848678-61-5(5-fluoro-1H-Indazole-4-carboxylic acid)
- 447-44-9(4-Fluoro-1H-indazole-6-carboxylic acid)
- 192945-49-6(Methyl 1H-indazole-4-carboxylate)
- 473416-12-5(Methyl 1H-Indazole-5-carboxylate)
- 885521-81-3(Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate)
- 885521-44-8(Methyl 4-fluoro-1H-indazole-6-carboxylate)
- 1079993-19-3(Methyl 7-fluoro-1H-indazole-4-carboxylate)
- 848678-59-1(6-fluoro-1H-Indazole-4-carboxylic acid)
- 170487-40-8(Methyl 1h-indazole-6-carboxylate)
- 885279-45-8(Ethyl 1H-indazole-4-carboxylate)